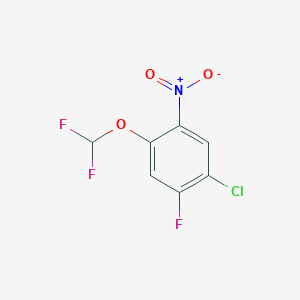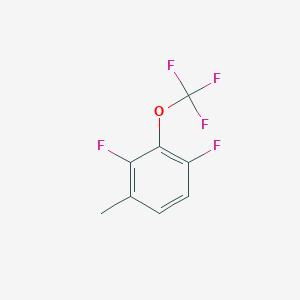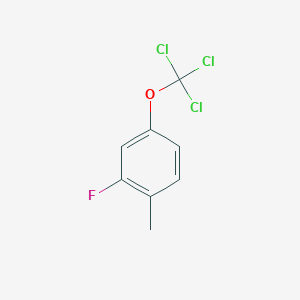![molecular formula C7H3ClF3NO3 B1402240 4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene CAS No. 146780-22-5](/img/structure/B1402240.png)
4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene
Overview
Description
“4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene” is a chemical compound with the molecular formula C7H4ClF2NO3 . It has a molecular weight of 223.56 g/mol . This compound is also known by other names such as 1-(chlorodifluoromethoxy)-4-nitrobenzene and 4-(chlorodifluoromethoxy)nitrobenzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4ClF2NO3/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H . This indicates the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.56 g/mol . It has a computed XLogP3 value of 3.5, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 222.9847770 g/mol . The topological polar surface area is 55 Ų .
Scientific Research Applications
Substitution Reactions
4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene has been studied in the context of nucleophilic aromatic substitution reactions. For example, Bamkole, Hirst, and Udoessien (1973) discussed ortho:para ratios measured for the reaction of fluoro- and chloro-nitrobenzenes with various anions, which is relevant for understanding the reactivity of such compounds in chemical synthesis (Bamkole, Hirst, & Udoessien, 1973).
Copolymerization in Material Science
Ethylenes similar to this compound have been used in the synthesis and copolymerization with styrene to create novel materials. For instance, Abdelhamid et al. (2021) synthesized trisubstituted ethylenes, including chloro, fluoro, and nitro substituted benzenes, for copolymerization with styrene, which contributes to the development of new polymeric materials (Abdelhamid et al., 2021).
Antimicrobial Agents
Compounds structurally related to this compound have been evaluated for their antimicrobial properties. Liaras et al. (2011) synthesized arylprop-2-en-1-ones carrying various substituents, including fluoro, bromo, methoxy, nitro, methyl, and chloro groups, and assessed their in vitro antimicrobial activity, indicating the potential of such compounds in developing new antimicrobial agents (Liaras et al., 2011).
Photophysical Properties in Sensing Technology
Jagt, Soleimani Kheibari, and Nitz (2009) synthesized acridizinium salts containing substituents like fluoro and chloro, similar to the compound . They examined their spectroscopic properties and sensitivity towards halide quenching, indicating their application in sensing technologies (Jagt, Soleimani Kheibari, & Nitz, 2009).
Organic Synthesis and Medicinal Chemistry
In the field of medicinal chemistry, derivatives of this compound have been explored. For example, Magata et al. (2000) discussed the use of benzylfluoride derivatives in nuclear medicine and biology, highlighting the relevance of such compounds in the development of radiopharmaceuticals (Magata et al., 2000).
Properties
IUPAC Name |
4-[chloro(difluoro)methoxy]-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-4-1-2-5(9)6(3-4)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAVSORZTGIROH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Chloro(difluoro)methoxy]-1-fluoro-4-(trifluoromethyl)benzene](/img/structure/B1402157.png)
![3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene](/img/structure/B1402159.png)

![1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene](/img/structure/B1402163.png)



![1-[Chloro(difluoro)methoxy]-2,3,4-trifluoro-benzene](/img/structure/B1402171.png)


![1-[Chloro(difluoro)methoxy]-3-fluoro-2-methyl-benzene](/img/structure/B1402174.png)

![1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene](/img/structure/B1402176.png)
![2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1402180.png)
